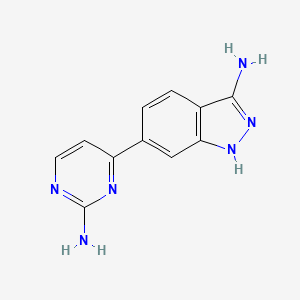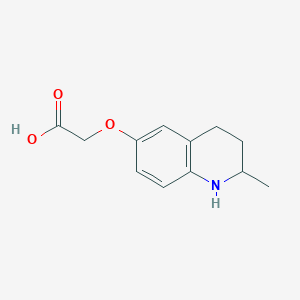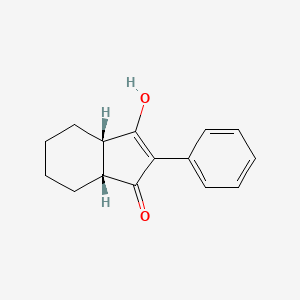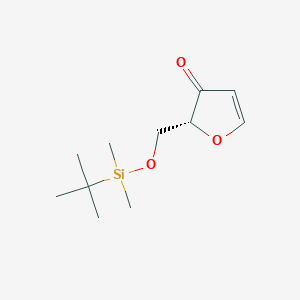![molecular formula C8H8BrN3 B11880905 3-Bromo-2,5-dimethylpyrazolo[1,5-C]pyrimidine CAS No. 35833-97-7](/img/structure/B11880905.png)
3-Bromo-2,5-dimethylpyrazolo[1,5-C]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2,5-dimethylpyrazolo[1,5-C]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-C]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,5-dimethylpyrazolo[1,5-C]pyrimidine typically involves the reaction of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine with butyllithium (BuLi) followed by electrophilic addition . This method allows for the generation of a carbanion, which can then undergo various functionalization reactions to produce the desired compound. The reaction conditions often include low temperatures and anhydrous solvents to ensure the stability of the intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
3-Bromo-2,5-dimethylpyrazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Electrophilic Addition: The carbanion generated from the reaction with butyllithium can participate in electrophilic addition reactions.
Common Reagents and Conditions
Butyllithium (BuLi): Used to generate the carbanion intermediate.
Electrophiles: Such as alkyl halides or acyl chlorides, used in electrophilic addition reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), used in reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce amino derivatives, while oxidation reactions can yield oxides of the compound.
科学的研究の応用
3-Bromo-2,5-dimethylpyrazolo[1,5-C]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmacologically active compounds, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: The compound’s photophysical properties make it suitable for use in organic light-emitting devices (OLEDs) and other optical applications.
Biological Research: It is used in the study of biological processes and interactions due to its ability to interact with various biomolecules.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, allowing for the exploration of new chemical reactions and pathways.
作用機序
The mechanism of action of 3-Bromo-2,5-dimethylpyrazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the fused ring structure allow the compound to bind to active sites or allosteric sites of target proteins, modulating their activity. This interaction can lead to inhibition or activation of the target protein, depending on the specific context and the nature of the binding.
類似化合物との比較
Similar Compounds
- 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
- 3-Bromo-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine
- 3-Bromo-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Uniqueness
3-Bromo-2,5-dimethylpyrazolo[1,5-C]pyrimidine is unique due to its specific substitution pattern, which includes bromine at the 3-position and methyl groups at the 2 and 5 positions. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a pharmacological scaffold further highlight its uniqueness compared to similar compounds.
特性
CAS番号 |
35833-97-7 |
|---|---|
分子式 |
C8H8BrN3 |
分子量 |
226.07 g/mol |
IUPAC名 |
3-bromo-2,5-dimethylpyrazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-7-8(9)6(2)11-12(7)4-10-5/h3-4H,1-2H3 |
InChIキー |
GIRSTMGAWVTZDJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=NN2C=N1)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(4-methoxyphenyl)-2-methylpropan-2-yl]acetamide](/img/structure/B11880823.png)





![tert-butyl (5R)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B11880881.png)







